Brecanavir
描述
布瑞卡纳韦是一种新型蛋白酶抑制剂,已被研究用于治疗人类免疫缺陷病毒 1 型感染。 它以其对多蛋白酶抑制剂耐药的人类免疫缺陷病毒 1 型的强效抗病毒活性而闻名,并且已被证明比之前上市的蛋白酶抑制剂更有效 .
准备方法
布瑞卡纳韦是通过一系列化学反应合成的,这些反应涉及形成酪氨酸基芳基磺酰胺结构。合成路线通常包括以下步骤:
核心结构的形成: 布瑞卡纳韦的核心结构是通过将酪氨酸衍生物与芳基磺酰胺基团偶联形成的。
功能基团的添加: 各种功能基团被添加到核心结构中以增强其与人类免疫缺陷病毒 1 型蛋白酶的结合亲和力和特异性。
纯化和分离: 最终产物通过色谱和重结晶等技术进行纯化和分离.
布瑞卡纳韦的工业生产方法涉及使用类似的反应条件进行大规模合成,并针对产量和纯度进行优化。该过程包括严格的质量控制措施,以确保最终产品的稳定性和有效性。
化学反应分析
布瑞卡纳韦经历了几种类型的化学反应,包括:
氧化: 布瑞卡纳韦可能发生氧化反应,这可能会改变其化学结构并降低其有效性。
还原: 还原反应也可能发生,可能会影响化合物的稳定性和活性。
取代: 涉及布瑞卡纳韦的取代反应会导致形成具有不同药理特性的各种衍生物。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .
科学研究应用
化学: 在化学领域,布瑞卡纳韦作为研究蛋白酶抑制和设计新型抗病毒剂的模型化合物。
生物学: 在生物学研究中,布瑞卡纳韦用于研究病毒复制和耐药的机制。
作用机制
布瑞卡纳韦通过抑制人类免疫缺陷病毒 1 型蛋白酶发挥作用。这种酶负责切割 gag-pol 多蛋白,这对感染性病毒颗粒的成熟至关重要。通过阻止这种切割,布瑞卡纳韦导致产生非感染性的、未成熟的病毒颗粒。 布瑞卡纳韦的分子靶点包括人类免疫缺陷病毒 1 型蛋白酶的活性位点,其机制涉及与该位点结合并阻断其活性 .
相似化合物的比较
布瑞卡纳韦在蛋白酶抑制剂中是独一无二的,因为它对多蛋白酶抑制剂耐药的人类免疫缺陷病毒 1 型具有很高的效力和有效性。类似的化合物包括:
达鲁那韦: 另一种有效的蛋白酶抑制剂,对蛋白酶抑制剂耐药的人类免疫缺陷病毒 1 型具有活性。
阿扎那韦: 一种与其他抗逆转录病毒药物联合使用的蛋白酶抑制剂,用于治疗人类免疫缺陷病毒 1 型感染。
布瑞卡纳韦的独特之处在于它能够维持对人类免疫缺陷病毒 1 型耐药菌株的有效性,使其成为治疗选择有限的患者的宝贵选择。
属性
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N3O10S2/c1-20(2)14-36(48(39,40)25-8-9-29-30(13-25)45-19-44-29)15-28(37)27(35-33(38)46-31-17-43-32-26(31)10-11-41-32)12-22-4-6-24(7-5-22)42-16-23-18-47-21(3)34-23/h4-9,13,18,20,26-28,31-32,37H,10-12,14-17,19H2,1-3H3,(H,35,38)/t26-,27-,28+,31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORVRJNILJXMMG-OLNQLETPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)OC5COC6C5CCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)O[C@H]5CO[C@@H]6[C@H]5CCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N3O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185296 | |
Record name | Brecanavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Brecanavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles. | |
Record name | Brecanavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
313682-08-5 | |
Record name | Brecanavir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313682-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brecanavir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313682085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brecanavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brecanavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRECANAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E367I8C7FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。